MAO-B Inhibition and Selectivity Profile: 6-Hydroxy-2-phenyl-1H-quinolin-4-one vs. Selegiline
6-Hydroxy-2-phenyl-1H-quinolin-4-one demonstrates moderate inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing negligible activity against MAO-A (IC50 >100,000 nM), yielding a >5.9-fold selectivity window for MAO-B [1]. In contrast, the reference MAO-B inhibitor selegiline exhibits an IC50 of 51 nM for MAO-B and 23,000 nM for MAO-A, representing a ~450-fold selectivity [2]. Although the target compound is less potent than selegiline, its selectivity profile indicates a preferential interaction with the MAO-B isoform, which may be advantageous in contexts where irreversible inhibition or high potency is undesirable.
| Evidence Dimension | MAO-B inhibition potency and selectivity vs. MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50: 17,000 nM; MAO-A IC50: >100,000 nM |
| Comparator Or Baseline | Selegiline: MAO-B IC50: 51 nM; MAO-A IC50: 23,000 nM |
| Quantified Difference | Target compound is 333-fold less potent at MAO-B but retains >5.9-fold selectivity; selegiline is 450-fold selective. |
| Conditions | Human membrane-bound MAO-B and MAO-A expressed in insect cell membranes; kynuramine to 4-hydroxyquinoline conversion assay. |
Why This Matters
This selectivity profile positions 6-hydroxy-2-phenyl-1H-quinolin-4-one as a useful tool compound for studying MAO-B biology without the confounding effects of potent, irreversible inhibition.
- [1] BindingDB. BDBM50450822: 6-hydroxy-2-phenyl-1H-quinolin-4-one. Affinity Data for MAO-B and MAO-A. View Source
- [2] BindingDB. BDBM15579: Selegiline (Deprenyl). Affinity Data for MAO-B and MAO-A. View Source
